Bromine Leaving-Group Advantage: C–Br vs C–Cl Bond Dissociation Energy as a Reactivity Predictor
The carbon–bromine bond in 1-bromocyclopropane-1-carbaldehyde is approximately 12% weaker than the carbon–chlorine bond in the 1-chloro analog, translating to lower activation energy for oxidative addition with low-valent metal catalysts and faster nucleophilic displacement [1][2]. This bond-strength differential is a well-established class-level trend across monohalocyclopropanes and is not specific to any single substrate.
| Evidence Dimension | Bond dissociation energy (C–X) |
|---|---|
| Target Compound Data | C–Br ≈ 285 kJ/mol |
| Comparator Or Baseline | 1-Chlorocyclopropane-1-carbaldehyde: C–Cl ≈ 327 kJ/mol |
| Quantified Difference | Δ ≈ –42 kJ/mol (≈ –12.8% lower for C–Br) |
| Conditions | Gas-phase homolytic bond dissociation; standard reference from McMurry Organic Chemistry [2]. |
Why This Matters
Procurement of the bromo analog is justified when a reaction protocol requires the gentlest oxidative addition or fastest leaving-group departure among commercially viable 1-halocyclopropane-1-carbaldehydes, as the chloro and fluoro variants require harsher conditions.
- [1] Greszler, S. N., Halvorsen, G. T., & Voight, E. A. (2017). Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α‑Arylation of Reformatsky Reagents. Organic Letters, 19(10), 2490–2493. View Source
- [2] McMurry, J. (2016). Organic Chemistry (9th ed.). Cengage Learning. (Bond dissociation energies: C–Br ≈ 285 kJ/mol vs C–Cl ≈ 327 kJ/mol). View Source
